Pentacopper silane
Descripción
Contextual Significance of Intermetallic Silicides
Intermetallic silicides, the class of materials to which pentacopper silane (B1218182) belongs, are compounds formed between a metal and silicon. These materials are noted for their high thermal stability, good electrical conductivity, and chemical inertness, making them valuable in fields such as microelectronics and ceramics. rsc.orgrsc.org Transition metal silicides, in particular, have become integral components in catalytic systems due to their specific crystal and electronic structures, which differ from their constituent metals. rsc.orgrsc.org Their applications are diverse, ranging from interconnects in integrated circuits to catalysts in various chemical reactions. wikipedia.org The study of intermetallic silicides is crucial for the development of new materials with tailored properties for advanced applications. researchgate.net
Research Landscape of Copper Silicides, with Specific Emphasis on Cu₅Si
The copper-silicon (Cu-Si) binary system is complex, featuring several intermetallic compounds. The equilibrium phase diagram of this system reveals various stable copper silicide phases, with pentacopper silane (γ-Cu₅Si) being one of the low-temperature stable phases. Research into copper silicides has been motivated by their potential applications in microelectronics, where they can act as diffusion barriers and passivation layers on copper-based chips, inhibiting diffusion and electromigration. nih.govcntrustchem.com
Among the copper silicides, Cu₅Si has been a subject of focused research due to its excellent electrical and thermal conductivity, good ductility, and notable corrosion and wear resistance. cntrustchem.comsamaterials.comheegermaterials.com Its formation is a key aspect of the interaction between copper and silicon, particularly in thin-film applications relevant to the semiconductor industry. The synthesis of nanostructured copper silicides, including nanowires and thin films, has been explored to leverage their unique properties at the nanoscale. researchgate.nettandfonline.com
Scope and Academic Focus of Current Research Endeavors
Current academic research on this compound is multifaceted, exploring its fundamental properties and potential applications. A significant area of investigation is its catalytic activity. Recent studies have highlighted the potential of nanostructured copper silicide (CuₓSi, where 3 < x < 5) as a robust and selective catalyst for the electrochemical reduction of carbon dioxide (CO₂) into valuable multi-carbon products like ethanol (B145695) and acetic acid. rsc.org Researchers are also exploring the synthesis of various copper silicide nanoforms and their application in areas such as field emission. tandfonline.com
Another key focus is the precise control over the synthesis of Cu₅Si, whether through solid-state reactions in thin films or powder metallurgy. Understanding the kinetics and thermodynamics of Cu₅Si formation is critical for its integration into microelectronic devices. The development of synthesis methods for copper-based nanoparticles and thin films is an active area of research, with techniques like thermal evaporation and magnetron sputtering being investigated for creating copper silicide layers. tandfonline.comilmiyanjumanlar.uz Future research is expected to further unravel the potential of Cu₅Si in advanced materials, including its role in energy storage and other catalytic processes. rsc.org
Properties of this compound (Cu₅Si)
| Property | Value |
| Chemical Formula | Cu₅Si |
| Molecular Weight | 345.81 g/mol evitachem.com |
| Appearance | Silver/Black-grey crystalline powder samaterials.comheegermaterials.com |
| Melting Point | 825 °C samaterials.comheegermaterials.com |
| Density | 7.8 g/cm³ samaterials.comheegermaterials.com |
| Crystal Structure | Cubic |
| Space Group | P4₁32 |
| Lattice Parameter (a) | 6.222 Å |
Structure
2D Structure
Propiedades
Fórmula molecular |
Cu5H4Si |
|---|---|
Peso molecular |
349.85 g/mol |
Nombre IUPAC |
copper;silane |
InChI |
InChI=1S/5Cu.H4Si/h;;;;;1H4 |
Clave InChI |
ZTENZVCNQKPSKA-UHFFFAOYSA-N |
SMILES canónico |
[SiH4].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origen del producto |
United States |
Synthetic Methodologies and Precursor Chemistry of Pentacopper Silane
Direct Synthesis Approaches for Cu₅Si
Direct synthesis methods provide a straightforward route to obtaining pentacopper silane (B1218182) by reacting its constituent elements or simple precursors. These approaches are often favored for their simplicity and potential for scalability.
Gas-Phase Synthesis and Vapor-Solid Reactions for Copper Silicide Formation
Gas-phase synthesis and vapor-solid reactions represent a key methodology for producing copper silicides, including Cu₅Si. These techniques typically involve the reaction of a silicon-containing gas with a solid copper source at elevated temperatures.
One prominent example is the use of chemical vapor deposition (CVD), where a precursor gas, such as butylsilane (B75430) (BuSiH₃), is passed over a copper substrate. rsc.org This process can yield various copper silicide phases, with the specific phase depending on the reaction conditions. For instance, a copper-based catalyst with a composition of CuₓSi (where 3 < x < 5) has been prepared using CVD of butylsilane on copper substrates. rsc.org The initial reaction in many copper-catalyzed silicon nanowire growth processes is the formation of a silicide, often η′-Cu₃Si, which then acts as a solid catalyst for further growth via a vapor-solid-solid mechanism. acs.orgnih.govresearchgate.net This highlights the sequential formation of different copper silicide phases during gas-phase reactions.
The reaction of elemental copper and silicon at high temperatures (above 800°C) in an inert atmosphere is another direct solid-state approach. This method relies on the interdiffusion of the elements to form various copper silicide phases, with the γ-Cu₅Si phase being favored at copper concentrations between 72-78 atomic percent. Rapid quenching from the melt is often necessary to preserve the high-temperature Cu₅Si phase.
Mechanochemical Synthesis Pathways for Cu₅Si Production
Mechanochemical synthesis offers a solvent-free and often lower-temperature alternative for the production of pentacopper silane. This method utilizes mechanical energy, typically through ball milling, to induce chemical reactions between solid-state precursors. cnr.it The high-energy impacts and friction generated during milling can overcome activation barriers and lead to the formation of intermetallic compounds.
While specific literature detailing the direct mechanochemical synthesis of pure Cu₅Si is not abundant, the principles of mechanochemistry are applied in related processes. For example, mechanochemical methods have been employed in the direct synthesis of methylmethoxysilanes, where a mixture of silicon and a copper catalyst is milled under a reactive atmosphere. rsc.orgresearchgate.netresearchgate.net This approach can facilitate the formation of active copper-silicon phases, which are precursors to the final product. The intense mixing and particle size reduction during milling enhance the reactivity of the solid precursors.
Role of Promoters and Impurity Elements (e.g., Tin, Zinc) in Synthetic Selectivity and Yield
Promoters and even trace impurity elements can have a profound impact on the selectivity and yield of reactions involving copper silicides. In the context of the direct synthesis of organosilanes, which often involves copper silicide intermediates, elements like tin and zinc are crucial.
Tin (Sn) has been identified as a critical promoter, particularly in the synthesis of methylmethoxysilanes from this compound and dimethyl carbonate. figshare.comacs.org Studies have shown that a lower purity (99.5%) Cu₅Si powder, containing tin as an impurity, exhibits significantly higher selectivity towards the desired dimethylsilyl product compared to high-purity (99.99%) Cu₅Si. figshare.comacs.orgresearchgate.net Surface analysis has revealed that tin segregates to the surface of the Cu₅Si under reaction conditions and is present in its zero-oxidation state, suggesting a direct role in the catalytic cycle. figshare.comacs.org Tin is believed to reduce the amount of Cu₃Si in the catalytic system by accelerating its consumption. mdpi.com
Zinc (Zn) is another widely used promoter in direct synthesis processes. mdpi.com It is often used in conjunction with copper catalysts and can increase the selectivity towards specific products like dimethyldichlorosilane. mdpi.com The presence of zinc can facilitate the formation of the active catalytic phase. acs.org Some researchers suggest that zinc may act as a methylating agent in certain reactions. mdpi.com However, an excessive amount of zinc can lead to deactivation of the reaction. mdpi.com
The combined effect of promoters like tin and zinc, sometimes with other elements like aluminum, can also be beneficial. This combination can lower the melting point and surface tension of the metal alloys at the contact surface, leading to a better distribution of the catalyst on the silicon surface and thus increasing the reactive area. mdpi.com
Precursor Design and Control in Copper Silicide Formation
The design and selection of precursors are fundamental to controlling the synthesis of copper silicides, influencing the final product's phase, morphology, and properties.
For gas-phase synthesis, the choice of the silicon precursor is critical. Silane (SiH₄), ethylsilane (B1580638) (EtSiH₃), and butylsilane (BuSiH₃) have been used to prepare copper silicide nano-objects on copper substrates via CVD. acs.org The reactivity of the silicon precursor can be tuned, for example, by adding a reducing agent, which can lower the reaction temperature required for copper silicide formation. ul.ie In solution-phase synthesis, monophenylsilane has been used as a silicon source to produce single-crystalline Cu₃Si nanowire arrays. nthu.edu.tw
The nature of the copper source also plays a significant role. This can range from bulk copper substrates rsc.org and foils acs.org to copper salts like copper(I) chloride (CuCl). mdpi.com In some cases, pre-formed copper silicide, such as Cu₅Si powder, is used directly as a reactant. figshare.comacs.orgresearchgate.net The use of nanosized copper catalyst precursors has been shown to enhance selectivity in the direct synthesis of organohalosilanes. google.com
Furthermore, the development of single-source precursors, where both copper and silicon are incorporated into a single molecule, offers a promising route for achieving homogenous distribution of the elements and potentially better control over the final ceramic composite. researchgate.net
Influence of Reaction Conditions on Product Purity and Morphology
The purity and morphology of the resulting copper silicide are highly dependent on the specific reaction conditions employed during synthesis.
Temperature is a critical parameter. In solid-state reactions, temperatures above 800°C are typically required to facilitate the interdiffusion of copper and silicon to form Cu₅Si. In CVD processes, the temperature influences the phase of the copper silicide formed. For example, in the reaction of a CuCl/Si mixture, pretreatment at lower temperatures (below 553 K) can favor the formation of certain products, while higher temperatures (above 603 K) lead to the formation of the Cu₃Si phase. mdpi.com Similarly, in the synthesis of copper silicide nanowires, increasing the temperature can lead to the formation of more silicon-rich phases like Cu₃Si. ul.ie
Reaction time also affects the product. In solid-state reactions, sufficient time is needed for the diffusion and reaction of the elements to achieve the desired phase. In the direct synthesis of methylchlorosilanes, the evolution of different copper silicide phases, such as Cu₃Si and Cu₁₅Si₄, can be observed over the course of the reaction. acs.org
Atmosphere plays a crucial role, with inert atmospheres like argon being commonly used in high-temperature solid-state reactions to prevent oxidation. In gas-phase synthesis, the flow rates of precursor and carrier gases can influence the morphology of the resulting nanostructures. rsc.orgaip.org
The physical form of the reactants is also important. For instance, the reaction between silicon and copper(I) chloride in the initial stages occurs in the solid state, requiring direct physical contact. mdpi.com The use of nanosized catalyst particles can lead to improved performance due to their high surface area. google.com
By carefully controlling these parameters, it is possible to tailor the synthesis to produce this compound and other copper silicides with desired characteristics for specific applications.
Theoretical and Computational Investigations of Pentacopper Silane
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational investigations into materials, providing a fundamental understanding of their electronic and geometric structures.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of metallic and semiconductor systems, including copper silicides. DFT calculations have been instrumental in exploring the structure, stability, and electronic characteristics of various copper-silicon clusters and bulk phases.
Furthermore, DFT calculations help explain macroscopic properties. Experimental observations note that the direct identification of phases like Cu₃Si and Cu₅Si using Raman spectroscopy is challenging due to their metallic conductivity, a property that can be thoroughly analyzed through the electronic band structure and density of states (DOS) calculations within the DFT framework. researchgate.net First-principles calculations based on DFT are also central to understanding the thermodynamics of phase formation in the Cu-Si system, which includes various binary precipitates such as η-Cu₃Si and γ-Cu₅Si. uni-stuttgart.deuni-stuttgart.de
The table below summarizes the application of DFT in studying related copper silicide systems.
| System Studied | DFT Functional/Method | Key Findings | Reference(s) |
| CunSi₁₂ (n=30, 38, 60) Cage Clusters | Not specified | The Cu₃₀Si₁₂ cage is composed of 12 Cu₅Si units; Cu-Si σ bonds are critical for stability. | researchgate.netresearchgate.netresearchgate.net |
| Cu/Si Heterojunction | Not specified | Used to establish a crystal structure to study interfacial diffusion mechanisms. | researchgate.net |
| Cu-Si Binary System | Not specified | Used in a stability analysis framework to investigate various alloy configurations. | uni-stuttgart.de |
Ab initio (or "first-principles") calculations, which rely on solving the Schrödinger equation without empirical parameters, provide a highly accurate description of molecular systems. Wavefunction-based methods, such as Hartree-Fock (HF) and more advanced coupled-cluster (CC) theories, are particularly powerful for elucidating fundamental electronic properties and bonding interactions.
In the context of copper in silicon, ab initio Hartree-Fock calculations have provided crucial insights into the nature of Cu-Si interactions. These studies suggest that an interstitial copper ion (Cu⁺) does not behave as a simple, non-interacting sphere. Instead, it actively participates in bonding by promoting some of its 3d electrons into the 4sp orbitals, allowing it to form weak covalent bonds with the surrounding silicon atoms of the host lattice. escholarship.org This subtle electronic rearrangement is a key factor in the behavior of copper impurities and the initial stages of copper silicide formation.
While computationally intensive, these high-level methods are essential for benchmarking the accuracy of more computationally efficient approaches like DFT and for providing a definitive description of the electronic structure, charge distribution, and the nuanced covalent-versus-ionic character of the bonds within intermetallic compounds like Cu₅Si.
Molecular Dynamics (MD) Simulations for Reaction Pathways and Diffusion Phenomena
Molecular Dynamics (MD) simulations model the time-dependent evolution of a system of atoms and molecules, providing a dynamic picture of physical processes. This technique is invaluable for studying reaction pathways, diffusion, and thermal stability.
MD simulations have been explicitly used to investigate the formation of copper silicide phases. One study identified the relevant diffusion processes responsible for the formation of the γ-Cu₅Si phase at temperatures exceeding 300°C. researchgate.net This ability to track atomic trajectories over time allows researchers to understand the kinetic pathways of phase transformations.
In a related context, first-principles MD simulations have been employed to study the rapid diffusion of copper in bulk silicon, a phenomenon critical to both device contamination and silicide formation. researchgate.net These simulations revealed the specific atomic-level diffusion path, showing that copper migrates from one interstitial tetrahedral (T) site to an adjacent one by passing through a hexagonal (H) site. researchgate.net Furthermore, MD simulations performed on complex copper silicide cage structures, such as Cu₂₀Si₁₂ and Cu₃₀Si₁₂, have been used to confirm their thermal stability by demonstrating that their geometric topologies are maintained at high temperatures. researchgate.netresearchgate.net
Kinetic Monte Carlo (KMC) Simulations for Deposition and Growth Processes
Kinetic Monte Carlo (KMC) is a simulation method designed to model processes that occur over longer timescales than are accessible by standard MD, such as thin film deposition and crystal growth. KMC simulates a sequence of events (e.g., atom adsorption, diffusion, reaction) based on their known rates.
The formation of copper silicide often occurs through processes like chemical vapor deposition (CVD), where a silane-containing atmosphere is used. researchgate.netresearchgate.netvdi-verlag.de KMC simulations are ideally suited to model such growth mechanisms. A typical KMC model for copper silicide deposition would include the following events:
Adsorption: The arrival and sticking of precursor species (e.g., silane (B1218182), copper atoms) onto the substrate surface.
Diffusion: The hopping of adsorbed atoms or molecules across the surface.
Reaction: The formation of Cu-Si bonds and the nucleation of a copper silicide phase.
Desorption: The removal of species from the surface back into the gas phase.
By simulating these competing processes, KMC can predict how experimental conditions like temperature and precursor flux affect the morphology, crystallinity, and phase of the resulting copper silicide film or nanostructure. For instance, KMC simulations have been used to predict the growth of islands with various shapes on substrates, a process relevant to the formation of copper silicide nanostructures. researchgate.net
Advanced Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)
To gain a deeper understanding of the chemical bonds within a compound, advanced analysis methods are applied to the results of quantum chemical calculations. Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two such powerful techniques.
Natural Bond Orbital (NBO) analysis has been successfully applied to investigate the electronic structure and bonding in complex copper silicide cage molecules like Cu₂₀Si₁₂ and Cu₃₀Si₁₂. researchgate.netresearchgate.net NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar chemical concepts of atomic lone pairs and two-center bonds.
Studies on Cu-Si cage structures have used NBO to provide detailed insight into the nature of the bonding. researchgate.netresearchgate.netresearchgate.netresearchgate.net The key findings from these analyses are summarized below.
| NBO Finding | Description | Significance | Reference(s) |
| Cu-Si σ Bonds | Analysis identifies two-center, two-electron bonds between copper and silicon atoms. | These σ bonds are identified as being of great importance for the structural stability of the molecules. | researchgate.netresearchgate.net |
| d-type Lone Pairs | NBO reveals the presence of d-type lone pairs on the copper atoms with high occupation numbers (approaching 2.0). | This indicates that the d-orbitals of copper are largely, but not completely, filled and participate in the bonding. | researchgate.net |
| Charge Transfer | The analysis can quantify the charge transfer between atoms, revealing the partial ionic character of the Cu-Si bonds. | Helps to understand the electronegativity differences and their role in bonding. | researchgate.netresearchgate.net |
Quantum Theory of Atoms in Molecules (QTAIM) provides a different but complementary perspective by analyzing the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can rigorously characterize the nature of the interaction, distinguishing between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions based on the properties of the electron density at the BCP. This method could be used to precisely quantify the degree of covalency in the Cu-Si bonds of pentacopper silane.
Advanced Applications and Material Science Integration of Pentacopper Silane and Copper Silicides
Role in Thin Film Deposition and Growth
The unique properties of pentacopper silane (B1218182) (Cu₅Si) and other copper silicides make them valuable in the fabrication of advanced materials, particularly in the deposition of thin films. These films are integral to the manufacturing of microelectronic devices and other high-tech applications. The following sections delve into the specific roles of these compounds in various deposition techniques.
Chemical Vapor Deposition (CVD) of Silicon-Containing Films
Chemical Vapor Deposition (CVD) is a widely utilized process for producing high-quality, high-performance solid materials, often in the form of thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.
Pentacopper silane and related copper-silicon compounds are significant in the CVD of silicon-containing films. ontosight.ai The use of organometallic copper complexes as precursors in CVD processes allows for the selective deposition of copper films onto metallic or other electrically conducting surfaces, which is crucial for creating interconnects in electronic devices. google.com For instance, copper acetylacetonate (B107027) has been employed as a precursor to deposit copper and copper silicide films. researchgate.netjournaldephysique.org The resulting film composition, whether a pure copper layer or a copper-rich silicide like Cu₄Si, can be controlled by adjusting the substrate temperature during deposition. researchgate.netjournaldephysique.org
The formation of copper silicide films can also be achieved using silane (SiH₄) or other silicon-containing precursors. google.compall.comgoogle.com For example, a copper-based catalyst, CuₓSi (where 3 < x < 5), has been synthesized via CVD using butylsilane (B75430) (BuSiH₃) on copper substrates. rsc.orgrsc.org This process resulted in the growth of various nanostructures, including nanoplatelets and nanowires. rsc.org The choice of precursor and deposition conditions, such as temperature and pressure, plays a critical role in determining the properties of the deposited film. journaldephysique.org
Interactive Data Table: CVD Precursors for Copper and Silicon-Containing Films
| Precursor | Film Type | Deposition Method | Key Findings |
| Copper Acetylacetonate | Copper, Copper Silicide | CVD | Film composition (pure Cu or Cu₄Si) is dependent on substrate temperature. researchgate.netjournaldephysique.org |
| Butylsilane (BuSiH₃) on Cu | Copper Silicide (CuₓSi) | CVD | Produces nanostructured films with large specific areas. rsc.orgrsc.org |
| Silane (SiH₄) | Silicon-Containing Films | PECVD | Used to create amorphous hydrogenated silicon (a-Si:H) and silicon oxide films. ceitec.czcityu.edu.hk |
| Penta-substituted Disilanes | Silicon-Containing Films | Vapor Deposition | Can be used in both CVD and ALD processes to deposit silicon-containing films. google.com |
Atomic Layer Deposition (ALD) for Controlled Film Growth and Nanostructure Fabrication
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of CVD and is distinguished by its self-limiting, layer-by-layer growth mechanism, which allows for atomic-level control over film thickness and uniformity. researchgate.net This precision makes ALD particularly suitable for fabricating the nanoscale structures required in modern microelectronics. researchgate.net
While direct ALD of this compound is not extensively documented, the principles of ALD are applied to deposit materials that interact with copper to form silicides or act as barrier layers. For instance, ALD is used to create highly conformal and uniform transition metal nitride films, such as tantalum nitride (TaN), which serve as effective diffusion barriers between copper and silicon in integrated circuits. atomiclayerdeposition.com These barriers are crucial to prevent the formation of copper silicide in undesirable locations, which could lead to device failure. researcher.life
The ALD process can also be used to grow nanostructures. For example, the growth of various nanoforms of copper/copper silicide on silicon substrates has been reported, with the morphology of the nanostructures being influenced by the orientation of the silicon substrate. researchgate.netresearcher.life The fabrication of Cu₃Si/Si nanowire heterostructures has been achieved through solid-state reactions, and their growth mechanisms have been studied in situ, providing insights into nanoscale kinetics. nycu.edu.twresearchgate.net
Surface Functionalization and Interface Engineering in Multilayer Materials
Surface functionalization is the act of modifying the surface of a material by bringing physical, chemical, or biological characteristics to the surface that are different from the ones originally on the surface. In the context of multilayer materials for microelectronics, interface engineering is critical for ensuring proper adhesion, stability, and performance.
Silane coupling agents are often employed to enhance the adhesion between inorganic materials like copper and organic materials such as epoxy dielectrics. researchgate.net For example, amine-functional silane adhesion promoters have been shown to significantly improve the interfacial adhesion of smooth copper interconnects with epoxy dielectrics. lsu.eduacs.org This is achieved through the formation of Cu(I)-O-Si bonds at the interface. lsu.edu
The functionalization of surfaces with silanes like (3-Mercaptopropyl)trimethoxysilane (MPTMS) can introduce specific functional groups, such as thiol groups (-SH), which can then bond with other materials. diva-portal.org This approach is crucial for creating stable interfaces in complex device structures. rsc.org While direct grafting of silanes onto copper can be challenging due to the lack of hydroxyl groups on its surface, methods have been developed to create activated interfaces that allow for subsequent reactions with silanes. rsc.org The modification of surfaces with silanes is a well-established technique for materials like SiO₂, and efforts are ongoing to apply similar strategies to more complex systems involving multiple materials like those found in bioelectronic devices. fz-juelich.demdpi.com
Formation of Functional Intermetallic Materials
Intermetallic compounds, such as copper silicides, possess unique properties that are intermediate between those of ionic compounds and alloys. wikipedia.org These properties make them highly valuable in the fabrication of functional materials for various technological applications, particularly in microelectronics.
Controlling Intermetallic Layer Growth and Morphology
The formation and growth of intermetallic layers, such as copper silicide, can be controlled through various methods, including solid-state reactions and thermal annealing. The interdiffusion of copper and silicon at elevated temperatures leads to the formation of different copper silicide phases, such as Cu₃Si and Cu₅Si. imt.sifrontiersin.org
The morphology and growth behavior of these intermetallic layers are influenced by several factors. The orientation of the silicon substrate, for instance, has been shown to govern the shape of the resulting copper silicide nanostructures. researchgate.netresearchgate.net Triangular, square, and rectangular nanostructures have been observed on silicon substrates with (111), (100), and (110) orientations, respectively. researchgate.netresearchgate.net The annealing temperature and duration also play a crucial role in determining the phase and thickness of the resulting silicide layer. frontiersin.org For example, different phases of Cu₃Si (η" and η') can be obtained by varying the annealing temperature. frontiersin.org
Furthermore, the presence of other elements can influence the growth of intermetallic compounds. Studies on Cu-Sn diffusion couples have shown that the addition of nickel can alter the morphology and sequence of intermetallic compound formation. agh.edu.pl The growth of the intermetallic layer is a complex process involving the diffusion of atoms and the nucleation and growth of new phases. nycu.edu.tw
Implications in Microelectronics and Device Fabrication
The formation of copper silicide layers has significant implications for microelectronics and device fabrication. Copper silicides are used as contact materials, diffusion barriers, and interconnects in semiconductor devices. ontosight.ainanorh.comsamaterials.com Their excellent electrical conductivity and thermal stability make them suitable for these applications. ontosight.ai
A key application of copper silicide is in the passivation of copper interconnects. A thin layer of copper silicide formed on the surface of copper interconnects can suppress copper diffusion and electromigration, which are major reliability concerns in modern integrated circuits. google.comwikipedia.org This passivation layer also serves as a barrier to prevent unwanted reactions between copper and other materials in the device. google.com
The controlled formation of copper silicide nanostructures also opens up possibilities for novel device applications. researchgate.net For example, copper silicide nanostructures have been investigated for their field emission properties and as templates for the growth of other nanomaterials. researcher.life The ability to form self-aligned copper silicide contacts is also beneficial for improving adhesion and electromigration resistance in advanced semiconductor devices. google.com The continued research into the properties and formation of copper silicides is driven by their potential to enhance the performance and reliability of microelectronic devices. ontosight.ai
Catalytic Applications in Organic and Inorganic Synthesis
This compound and related copper silicide phases are pivotal in modern catalysis, enabling the synthesis of valuable silicon-based compounds through novel and efficient pathways. Their unique solid-state properties allow them to function as heterogeneous catalysts, mediating complex reactions with high selectivity and activity.
Selective Synthesis of Organosilicon Compounds (e.g., methylmethoxysilanes)
A significant advancement in organosilicon chemistry is the direct synthesis of methylmethoxysilanes using this compound (Cu₅Si) and dimethyl carbonate (DMC). acs.org This method represents a departure from the traditional Müller-Rochow process, which relies on chloromethane (B1201357) and produces chlorosilanes. researchgate.net The reaction with DMC offers a chlorine-free route to valuable silicone precursors. acs.orgresearchgate.net
When chemical-grade this compound (99.5% purity) is reacted with dimethyl carbonate vapor at 350°C, dimethyldimethoxysilane is produced as the primary silane product with a selectivity exceeding 70%. acs.orgresearchgate.net In contrast, using high-purity Cu₅Si (99.99%) under the same conditions predominantly yields permethoxylated silanes. acs.org This difference in outcome highlighted the critical role of trace elements. acs.org
Subsequent research identified tin as a crucial promoter for achieving high selectivity towards dimethylsilyl products. acs.org Studies involving Cu₅Si materials intentionally modified with various impurity elements revealed that tin segregates to the surface during the reaction. acs.org X-ray photoelectron spectroscopy (XPS) data suggest that tin exists in its zero-oxidation state at the surface, influencing the reactivity of DMC and guiding the reaction toward the desired methylmethoxysilane products. acs.org This direct synthesis pathway using a Cu₅Si-based catalyst system avoids the use of halide catalysts entirely. acs.orgresearchgate.net
Table 1: Influence of Catalyst Composition on Direct Synthesis of Methylmethoxysilanes
| Catalyst | Reactant | Temperature | Key Promoter | Major Product | Reported Selectivity | Reference |
|---|---|---|---|---|---|---|
| Pentacopper Silicide (Cu₅Si) (99.5% purity) | Dimethyl Carbonate (DMC) | 350°C | Tin (as impurity) | Dimethyldimethoxysilane | >70% | researchgate.net, acs.org |
| Pentacopper Silicide (Cu₅Si) (99.99% purity) | Dimethyl Carbonate (DMC) | 350°C | None | Permethoxylated Silanes | Low for Dimethyl-products | acs.org |
| CuCl / Silicon | Methanol | 240°C | - | Trimethoxysilane | 81% | researchgate.net |
| CuCl / Silicon | Ethanol (B145695) | 230-240°C | - | Triethoxysilane | 97% | acs.org |
Heterogeneous Catalysis Involving Copper Silicides
Copper silicides are fundamental to the direct synthesis of organosilicon compounds, a complex process of heterogeneous catalysis. encyclopedia.pub In the industrially vital Müller-Rochow process for producing methylchlorosilanes, solid silicon reacts with gaseous chloromethane in the presence of a solid copper-based catalyst. acs.org The catalytically active phase is not pure copper but rather a complex "contact mass" containing copper silicide phases. encyclopedia.pubacs.org
It is widely reported that the η-phase copper silicide (Cu₃Si) is the most active catalytic phase in this reaction. acs.org However, copper silicides like Cu₃Si and Cu₅Si are not considered direct catalysts in the traditional sense. encyclopedia.pub Instead, their primary role is to mediate the transport of silicon atoms from the bulk to the grain surface where the reaction occurs. encyclopedia.pub They also contribute to the formation and stabilization of the active surface copper layer. encyclopedia.pub The formation of these copper-silicon alloy phases is a critical step, making silicon not just a reactant but also an integral part of the catalytically active material. acs.org
Table 2: Role of Copper Silicide Phases in Heterogeneous Catalysis
| Silicide Phase | Catalytic Process | Function | Key Insight | Reference |
|---|---|---|---|---|
| Cu₃Si (η-phase) | Direct Synthesis of Methylchlorosilanes | Considered the most active catalytic phase. | Facilitates the reaction between silicon and chloromethane. | acs.org |
| Cu₅Si and Cu₃Si | Direct Synthesis (General) | Mediate transport of Si atoms to the surface; stabilize surface copper layer. | Not direct catalysts, but essential for Si transport and active site formation. | encyclopedia.pub |
| Cu₃Si | Direct Synthesis of Alkoxysilanes | Forms at 280-500°C during catalyst pretreatment. | The appearance of the Cu₃Si phase is correlated with catalytic activity. | researchgate.net |
Crystal Engineering of Novel Copper Silicide-Based Materials
Crystal engineering allows for the precise design and synthesis of materials with desired properties by controlling their crystalline structure at the nanoscale. In the field of copper silicides, this approach has led to the creation of novel nanostructures with tailored morphologies and enhanced functionalities.
Researchers have successfully synthesized various copper silicide nanostructures, including those with octahedral, spindle, and wire shapes, through a silicon void-filling process. acs.org This method relies on the catalytic effect of Cu₃Si, which promotes the spontaneous growth of faceted silicon voids at the interface between silicon dioxide (SiO₂) and silicon (Si). acs.org The final shape of the nanostructure is determined by the stresses at the Si/Cu₃Si interface; by managing the degree of stress relief, it is possible to selectively form voids with different shapes. acs.org
Another successful example of crystal engineering is the synthesis of high-density arrays of crystalline Cu₁₅Si₄ nanowires. acs.org This was achieved using a method based on a high-boiling-point organic solvent at a reaction temperature of 460°C. acs.org The growth of these nanowires is dependent on the initial formation of Cu₁₅Si₄ crystallites on a copper foil substrate, which then serve as seeds for nanowire elongation. acs.org
Furthermore, crystal engineering has been applied to develop advanced materials for energy storage. Nanoporous composites of Si/Cu₀.₈₃Si₀.₁₇/Cu have been fabricated, featuring a highly crystalline Cu-silicide/Cu rigid framework. rsc.orgrsc.org This engineered structure provides a stable framework that can accommodate the volume changes of silicon during the lithiation/delithiation cycles in lithium-ion batteries, leading to significantly improved cycle performance and stability. rsc.orgrsc.org The high crystallinity of the copper silicide component is crucial for maintaining structural integrity and supporting superior rate performance. rsc.org
Table 3: Engineered Copper Silicide Nanostructures and Materials
| Material/Structure | Synthesis Method | Key Engineering Principle | Notable Characteristic | Reference |
|---|---|---|---|---|
| Octahedral, Spindle, and Wire-shaped Cu₃Si | Silicon void-filling process | Control of stress relief at the Si/Cu₃Si interface. | Defined, faceted morphologies (octahedral, spindle). | acs.org |
| Cu₁₅Si₄ Nanowire Arrays | High boiling point organic solvent system | Seeded growth from pre-formed Cu₁₅Si₄ crystallites. | High density arrays with low electrical resistivity. | acs.org |
| Nanoporous Si/Cu₀.₈₃Si₀.₁₇/Cu Composite | Not specified | Creation of a rigid, highly crystalline Cu-silicide framework. | Stabilizes Si anode in Li-ion batteries for enhanced cycle life. | rsc.org, rsc.org |
Future Research Directions and Concluding Outlook
Emerging Methodologies for Synthesis and Characterization of Complex Silicides
Current synthesis of pentacopper silane (B1218182) often relies on conventional high-temperature solid-state reactions. However, the future of complex silicide synthesis is moving towards more controlled and energy-efficient methods. Emerging techniques such as melt spinning , self-propagating high-temperature synthesis (SHS) , and ball milling are being explored for various silicides and could be adapted for pentacopper silane production. semanticscholar.org These methods offer the potential for creating nanostructured or amorphous forms of Cu₅Si with unique properties.
Furthermore, chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques, including sputtering, are becoming increasingly sophisticated. ontosight.aiacs.org These methods allow for the precise growth of thin films and nanostructures, which is crucial for applications in microelectronics. ontosight.aisamaterials.com Future research will likely focus on optimizing these processes for this compound to control stoichiometry, crystal phase, and morphology at the nanoscale. oaepublish.com The use of single-source precursors in CVD, which contain both copper and silicon, is another promising avenue for achieving highly pure and well-defined this compound materials. rsc.org
In terms of characterization, while techniques like X-ray diffraction (XRD) , scanning electron microscopy (SEM) , and transmission electron microscopy (TEM) are standard for analyzing the structure and morphology of this compound, there is a growing need for in-situ and advanced characterization. ontosight.aimdpi.com Real-time observation of the growth of copper silicide nanostructures using in-situ TEM can provide invaluable insights into their formation mechanisms. Advanced surface science techniques will be crucial for understanding the catalytic activity of this compound surfaces, particularly in the context of the Direct Process.
Advanced Theoretical Predictions for Novel this compound Derivatives
Computational modeling is a powerful tool for accelerating the discovery of new materials and understanding their properties. For this compound, density functional theory (DFT) calculations are already being used to study the electronic structure and stability of Cu-Si systems. rsc.orgsci-hub.stresearchgate.net Future theoretical work is expected to focus on several key areas:
Prediction of Novel Ternary and Quaternary Silicides: Theoretical models can be used to predict the stability and properties of novel this compound derivatives where a third or fourth element is introduced into the crystal lattice. This could lead to the design of new materials with tailored electronic, magnetic, or catalytic properties.
Surface and Interface Modeling: DFT calculations can provide a detailed understanding of the surface chemistry of this compound, which is critical for its role in heterogeneous catalysis. iaea.org Modeling the interaction of reactants, such as methyl chloride, with the Cu₅Si surface can help to elucidate reaction mechanisms and design more efficient catalysts. researchgate.net
Nanostructure Simulations: As the synthesis of nanostructured this compound becomes more common, theoretical modeling will be essential for understanding how quantum confinement and surface effects influence the properties of these materials. researchgate.net This includes predicting the stability and electronic properties of this compound nanotubes and nanowires. researchgate.net
The synergy between advanced theoretical predictions and experimental validation will be crucial for the rational design of the next generation of this compound-based materials.
Untapped Potentials in Materials Science and Heterogeneous Catalysis
While this compound is already used in electronics and catalysis, there are several untapped or underexplored areas where it could have a significant impact.
In materials science , the unique properties of this compound make it a candidate for a range of advanced applications:
Thermoelectric Devices: Some copper silicides are being investigated for thermoelectric applications due to their favorable combination of electrical and thermal conductivity. ontosight.ai Further research into the thermoelectric properties of doped or nanostructured this compound could lead to its use in waste heat recovery and solid-state cooling.
Additive Manufacturing: The availability of this compound in powder form opens up possibilities for its use in 3D printing and other additive manufacturing processes to create complex, high-performance components. samaterials.comnanorh.com
Coatings: this compound's resistance to oxidation and wear makes it a promising material for protective coatings in extreme environments. samaterials.com
In heterogeneous catalysis , the primary application of this compound is in the Direct Process for producing organosilicon compounds. ontosight.ai However, its catalytic potential could be extended to other reactions. The synergistic effects between copper and silicon can lead to unique catalytic activity. ontosight.ai Future research could explore the use of this compound as a catalyst or catalyst support in:
Selective Hydrogenation and Oxidation Reactions: Copper-based catalysts are known for their activity in various hydrogenation and oxidation processes. ontosight.aimdpi.combeilstein-journals.org The specific electronic structure of this compound could offer enhanced selectivity in these reactions.
CO₂ Reduction: Copper-based materials are among the most promising electrocatalysts for the reduction of carbon dioxide to valuable chemicals and fuels. rsc.org The stability and conductivity of this compound make it an interesting candidate for this application.
Challenges and Opportunities in this compound Research
Despite its potential, several challenges need to be addressed to fully realize the capabilities of this compound.
Challenges:
Synthesis Control: Achieving precise control over the stoichiometry, phase purity, and morphology of this compound, especially at the nanoscale, remains a significant challenge. researchgate.net
Understanding Structure-Property Relationships: A deeper understanding of how the atomic-level structure of this compound influences its macroscopic properties is needed for the rational design of new materials.
Catalyst Deactivation: In catalytic applications, understanding and mitigating catalyst deactivation mechanisms are crucial for improving the longevity and efficiency of this compound-based catalysts.
Brittleness: Like many intermetallic compounds, this compound can be brittle, which may limit its applications in structural components. researchgate.net
Opportunities:
Development of Novel Synthesis Routes: The exploration of new synthesis methods provides a significant opportunity to create this compound with novel structures and enhanced properties. semanticscholar.org
High-Throughput Screening: Combining computational modeling with high-throughput experimental techniques can accelerate the discovery of new this compound derivatives with desired functionalities.
Nanostructuring: The development of nanostructured this compound, such as nanowires and nanoparticles, opens up new avenues for applications in nanoelectronics, catalysis, and energy storage. mdpi.comrsc.org
Synergistic Catalysis: Investigating the synergistic effects of combining this compound with other materials in composite catalysts could lead to breakthroughs in various chemical transformations.
Q & A
Basic Research Questions
Q. What established synthesis methods are used for pentacopper silane, and how do reaction conditions influence phase purity?
- Methodological Answer : Solid-state synthesis and chemical vapor deposition (CVD) are common approaches. For solid-state reactions, stoichiometric ratios of copper and silicon precursors (e.g., CuO and SiO₂) are heated under inert atmospheres (800–1000°C) to promote intermetallic bonding. Phase purity is highly sensitive to cooling rates; rapid quenching may stabilize metastable phases, while slow cooling favors thermodynamic products . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to verify composition .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Pair XRD with Rietveld refinement to resolve crystal symmetry and lattice parameters. High-resolution transmission electron microscopy (HRTEM) identifies atomic arrangements, while X-ray photoelectron spectroscopy (XPS) validates oxidation states of Cu and Si. Differential scanning calorimetry (DSC) can detect phase transitions or decomposition pathways . Cross-referencing data from multiple techniques minimizes instrumental bias .
Q. How do stoichiometric deviations affect the electronic properties of this compound?
- Methodological Answer : Even minor Cu:Si ratio variations (e.g., 4.8:1 vs. 5:1) alter bandgap measurements. Use Hall effect experiments to quantify carrier concentrations and mobility. Density functional theory (DFT) simulations correlate stoichiometry with Fermi surface topology, but experimental validation via ultraviolet photoelectron spectroscopy (UPS) is necessary to resolve discrepancies .
Advanced Research Questions
Q. How can computational modeling predict the electronic structure of this compound, and what parameters are critical for accuracy?
- Methodological Answer : DFT with hybrid functionals (e.g., HSE06) and spin-orbit coupling corrections are used to model d-orbital interactions in copper. Basis set selection (e.g., plane-wave vs. localized) impacts predictions of charge density distribution. Validate simulations against angle-resolved photoemission spectroscopy (ARPES) data to refine exchange-correlation potentials .
Q. What factors contribute to discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Methodological Answer : Contradictions arise from synthesis conditions (e.g., oxygen contamination during high-temperature reactions) and measurement techniques. Bomb calorimetry requires ultra-pure samples to avoid side reactions, while first-principles calculations assume defect-free lattices. Replicate experiments under controlled atmospheres and report uncertainty intervals for clarity .
Q. How does interfacial strain in heterostructures impact the catalytic activity of this compound?
- Methodological Answer : Epitaxial growth on substrates like Al₂O₃ induces compressive/tensile strain, modifying surface adsorption energies for catalytic reactions (e.g., CO₂ reduction). Use in situ Raman spectroscopy to monitor strain during reaction cycles. Pair with DFT-based nudged elastic band (NEB) calculations to map activation barriers under strain .
Data Analysis and Reproducibility
Q. What statistical approaches resolve contradictions in conductivity measurements of this compound?
- Methodological Answer : Apply multivariate regression to isolate variables (e.g., grain boundaries, oxygen vacancies). Report confidence intervals and effect sizes using ANOVA. Open-source datasets with raw impedance spectroscopy data enhance reproducibility .
Q. How can researchers optimize synthetic protocols to improve batch-to-batch consistency?
- Methodological Answer : Implement design of experiments (DoE) frameworks, varying parameters like precursor particle size, heating rate, and gas flow. Machine learning algorithms (e.g., random forest regression) identify critical factors. Publish detailed protocols with step-by-step metadata to align with FAIR data principles .
Comparative Table: Key Techniques for this compound Research
| Technique | Application | Limitations | References |
|---|---|---|---|
| XRD with Rietveld refinement | Crystal structure validation | Requires high crystallinity | |
| DFT + HSE06 functional | Electronic structure modeling | Computationally intensive | |
| In situ Raman spectroscopy | Real-time strain analysis | Surface sensitivity limits bulk analysis | |
| Hall effect measurements | Carrier mobility quantification | Assumes homogeneous material |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
